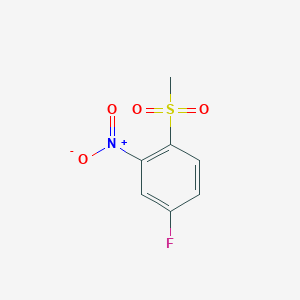

5-Fluoro-2-(methylsulphonyl)nitrobenzene

Description

BenchChem offers high-quality 5-Fluoro-2-(methylsulphonyl)nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(methylsulphonyl)nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUCTHUYGZNUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-2-(methylsulphonyl)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 5-Fluoro-2-(methylsulphonyl)nitrobenzene (CAS No. 518990-79-9). Due to the limited availability of direct experimental data in publicly accessible literature, this document combines reported data with predicted properties and information extrapolated from structurally related compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties

5-Fluoro-2-(methylsulphonyl)nitrobenzene is a substituted aromatic compound containing a fluorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring. These functional groups impart distinct electronic properties and reactivity to the molecule, making it a potentially valuable intermediate in organic synthesis.

Physical and Chemical Data

The known and predicted physicochemical properties of 5-Fluoro-2-(methylsulphonyl)nitrobenzene are summarized in the table below.

| Property | Value | Source |

| CAS Number | 518990-79-9 | [1][2] |

| Molecular Formula | C₇H₆FNO₄S | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| Melting Point | 143-145 °C | Commercial Supplier Data |

| Boiling Point (Predicted) | 394.8 ± 42.0 °C | |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | |

| Appearance | Likely a crystalline solid | Inferred from melting point |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis starts from 1,4-difluoro-2-nitrobenzene. A selective nucleophilic aromatic substitution with sodium thiomethoxide would yield the thioether intermediate, which is then oxidized to the desired sulfone.

Caption: Proposed synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene.

Hypothetical Experimental Protocol

Step 1: Synthesis of 5-Fluoro-2-(methylthio)nitrobenzene

-

To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium thiomethoxide (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-2-(methylthio)nitrobenzene.

Step 2: Synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene

-

Dissolve the 5-Fluoro-2-(methylthio)nitrobenzene (1 equivalent) from the previous step in dichloromethane (DCM).

-

Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Fluoro-2-(methylsulphonyl)nitrobenzene.

Spectroscopic and Analytical Data (Predicted)

No experimental spectroscopic data for 5-Fluoro-2-(methylsulphonyl)nitrobenzene has been identified in the public domain. The following sections provide predicted spectroscopic characteristics based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the nitro and methylsulfonyl groups. The fluorine atom will cause splitting of the adjacent proton signals. A singlet corresponding to the methyl protons of the sulfonyl group will be observed in the upfield region.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.2 - 8.4 | dd | J(H-F) ≈ 7-9, J(H-H) ≈ 2-3 |

| H-4 | 7.8 - 8.0 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 2-3 |

| H-6 | 7.5 - 7.7 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |

| -SO₂CH₃ | 3.2 - 3.4 | s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-F) | 162 - 166 (d, ¹JCF ≈ 250-260 Hz) |

| C-2 (C-SO₂CH₃) | 138 - 142 |

| C-3 | 125 - 129 |

| C-4 | 128 - 132 |

| C-5 (C-NO₂) | 148 - 152 |

| C-6 | 115 - 119 (d, ²JCF ≈ 20-25 Hz) |

| -SO₂CH₃ | 40 - 45 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro and sulfonyl groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Asymmetric NO₂ stretch | 1520 - 1560 |

| Symmetric NO₂ stretch | 1340 - 1360 |

| Asymmetric SO₂ stretch | 1300 - 1350 |

| Symmetric SO₂ stretch | 1140 - 1160 |

| C-F stretch | 1100 - 1250 |

| Aromatic C=C stretch | 1450 - 1600 |

| Aromatic C-H stretch | 3000 - 3100 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 219. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da), the methylsulfonyl group (SO₂CH₃, 79 Da), or sulfur dioxide (SO₂, 64 Da).

Reactivity and Potential Applications

The presence of two strong electron-withdrawing groups (nitro and methylsulfonyl) renders the aromatic ring of 5-Fluoro-2-(methylsulphonyl)nitrobenzene highly electron-deficient. This electronic nature dictates its reactivity and potential applications.

Reactivity Profile

The compound is expected to be highly reactive towards nucleophilic aromatic substitution (SₙAr). The fluorine atom, being a good leaving group and situated para to the strongly activating nitro group and ortho to the methylsulfonyl group, is the most probable site for nucleophilic attack. This makes the molecule a valuable synthon for introducing the 4-nitro-3-(methylsulfonyl)phenyl moiety into various structures.

Applications in Drug Discovery and Organic Synthesis

While specific applications for 5-Fluoro-2-(methylsulphonyl)nitrobenzene are not widely documented, its structural motifs are present in various biologically active molecules. Fluorinated and sulfonated nitroaromatic compounds are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] This compound could serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential applications of 5-Fluoro-2-(methylsulphonyl)nitrobenzene.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Fluoro-2-(methylsulphonyl)nitrobenzene is not publicly available. However, based on the SDS of structurally similar compounds such as 1-fluoro-2-nitrobenzene, the following precautions should be considered:

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[3][5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous chemical waste.

Disclaimer: This technical guide has been compiled from a combination of available data, predicted information, and extrapolations from related compounds. It is intended for informational purposes only. Researchers and professionals should always consult a specific and verified Safety Data Sheet (SDS) before handling this chemical and should verify all properties through their own experimental analysis.

References

- 1. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 2. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene 849035-74-1 [sigmaaldrich.com]

An In-depth Technical Guide to 5-Fluoro-2-(methylsulphonyl)nitrobenzene

CAS Number: 518990-79-9

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 5-Fluoro-2-(methylsulphonyl)nitrobenzene is limited. This guide summarizes the existing data and provides a speculative outlook on its properties and potential applications based on the known characteristics of its constituent functional groups and related chemical compounds. The experimental protocols and diagrams presented are hypothetical and intended for illustrative purposes.

Core Compound Information

5-Fluoro-2-(methylsulphonyl)nitrobenzene is an aromatic organic compound containing a fluorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring. These functional groups are known to impart distinct physicochemical and biological properties, making this molecule a potential candidate for investigation in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the available quantitative data for 5-Fluoro-2-(methylsulphonyl)nitrobenzene and a closely related isomer, 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene, is presented below for comparison. The data for the title compound is sparse, and therefore, properties of a structural isomer are included to provide additional context.

| Property | 5-Fluoro-2-(methylsulphonyl)nitrobenzene | 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene |

| CAS Number | 518990-79-9 | 78228-02-1[1] |

| Molecular Formula | C₇H₆FNO₄S | C₇H₆FNO₄S[1] |

| Molecular Weight | 219.19 g/mol | 219.19 g/mol [1] |

| Purity | --- | ≥98%[1] |

| Topological Polar Surface Area (TPSA) | --- | 77.28 Ų[1] |

| LogP | --- | 1.1374[1] |

| Hydrogen Bond Acceptors | --- | 4[1] |

| Hydrogen Bond Donors | --- | 0[1] |

| Rotatable Bonds | --- | 2[1] |

Note: The absence of data for the title compound is indicated by "---".

Potential Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for 5-Fluoro-2-(methylsulphonyl)nitrobenzene is not available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. The following represents a hypothetical workflow.

Hypothetical Synthesis Workflow

The synthesis could logically proceed through the oxidation of a corresponding thioether, which in turn could be prepared via nucleophilic aromatic substitution.

General Experimental Protocol for Thioether Oxidation (Hypothetical)

This protocol is a general representation and would require optimization for this specific substrate.

-

Dissolution: Dissolve the starting thioether, 4-Fluoro-2-(methylthio)nitrobenzene, in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), in the same solvent to the cooled thioether solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery and Medicinal Chemistry

The combination of the sulfonyl and nitro functional groups on an aromatic ring suggests potential biological activity. While no specific studies on 5-Fluoro-2-(methylsulphonyl)nitrobenzene have been identified, the broader classes of sulfonyl-containing compounds and nitroaromatics are well-represented in medicinal chemistry.

-

Sulfonyl Group: Compounds containing sulfonyl groups are a significant class of therapeutic agents. The sulfonyl moiety can form hydrogen bonds with biological targets and, when incorporated into a ring structure, can constrain molecular conformations to fit active sites. Sulfonamides and sulfones are key components in drugs for diabetes and its complications.

-

Nitro Group: Nitroaromatic compounds exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule.

-

Combined Effect: The presence of both a sulfonyl and a nitro group, particularly in an ortho-relationship, has been identified as a potential pharmacophore for the development of new antibiotics.

General Role of Nitro-Sulfonyl Compounds in Medicinal Chemistry

The following diagram illustrates the general workflow from a lead compound containing these functional groups to potential therapeutic applications.

Spectroscopic Analysis

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 5-Fluoro-2-(methylsulphonyl)nitrobenzene has been found in the public domain. For a compound with this structure, the following spectral characteristics would be anticipated:

-

¹H NMR: Signals corresponding to the three aromatic protons, exhibiting complex splitting patterns due to mutual coupling and coupling with the ¹⁹F nucleus. A singlet for the methyl protons of the sulfonyl group would also be expected.

-

¹³C NMR: Resonances for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro and sulfonyl groups, and the fluorine atom. A signal for the methyl carbon would also be present.

-

¹⁹F NMR: A single resonance, with its chemical shift and coupling constants providing information about its electronic environment.

-

IR Spectroscopy: Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the sulfonyl group (S=O stretching), and C-F stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule, along with fragmentation patterns characteristic of the loss of functional groups such as NO₂, SO₂CH₃.

Conclusion

5-Fluoro-2-(methylsulphonyl)nitrobenzene is a chemical entity with limited available technical data. Its structure suggests potential for further investigation, particularly in the fields of medicinal chemistry and materials science, owing to the presence of the fluoro, methylsulfonyl, and nitro functionalities. The information presented in this guide, largely inferred from related compounds, is intended to provide a foundational understanding and to stimulate further research to elucidate the specific properties and potential applications of this compound. Experimental validation of the hypothetical synthesis and detailed characterization are necessary next steps for any research program involving this molecule.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant data, presented in a clear and accessible format for laboratory professionals.

Synthetic Pathway Overview

The synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce a methylthio group onto a suitable fluoronitrobenzene precursor. The subsequent step is the oxidation of the resulting sulfide to the desired sulfone.

The most common starting material for this synthesis is 2,4-difluoronitrobenzene. The fluorine atom at the 2-position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group. This allows for the selective displacement of the fluorine at the 2-position by a sulfur nucleophile, such as sodium thiomethoxide.

The subsequent oxidation of the intermediate, 5-Fluoro-2-(methylthio)nitrobenzene, to the final product can be accomplished using a variety of oxidizing agents. Common and effective methods include the use of hydrogen peroxide in acetic acid or other specialized reagents that can selectively oxidize the sulfide to a sulfone without affecting other functional groups on the aromatic ring.

Caption: Synthetic pathway for 5-Fluoro-2-(methylsulphonyl)nitrobenzene.

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-(methylthio)nitrobenzene

This procedure is based on the principles of nucleophilic aromatic substitution on activated aryl halides.

Materials:

-

2,4-Difluoronitrobenzene

-

Sodium thiomethoxide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium thiomethoxide (1.1 eq) in DMF dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 5-Fluoro-2-(methylthio)nitrobenzene.

Step 2: Synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene

This protocol describes the oxidation of the sulfide intermediate to the final sulfone product using hydrogen peroxide in acetic acid.

Materials:

-

5-Fluoro-2-(methylthio)nitrobenzene

-

Glacial acetic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Fluoro-2-(methylthio)nitrobenzene (1.0 eq) in glacial acetic acid.

-

Slowly add hydrogen peroxide (30% aqueous solution, 3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress by TLC. The sulfone product will have a lower Rf value than the starting sulfide.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

-

Quench any excess peroxide by the slow addition of a saturated aqueous sodium sulfite solution until a test with starch-iodide paper is negative.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash carefully with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 5-Fluoro-2-(methylsulphonyl)nitrobenzene as a solid.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2,4-Difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | Colorless to yellow liquid |

| Sodium thiomethoxide | CH₃NaS | 70.09 | White to off-white solid |

| 5-Fluoro-2-(methylthio)nitrobenzene | C₇H₆FNO₂S | 187.19 | Yellow solid or oil |

| 5-Fluoro-2-(methylsulphonyl)nitrobenzene | C₇H₆FNO₄S | 219.19 | White to pale yellow solid |

Table 2: Typical Reaction Parameters and Yields

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | Sodium thiomethoxide | DMF | 0 - RT | 2 - 4 | 85 - 95 |

| 2 | Oxidation | Hydrogen peroxide, Glacial acetic acid | Acetic Acid | 80 - 90 | 4 - 6 | 80 - 90 |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene.

Caption: Simplified mechanism of the SNAr reaction.

Unveiling the Chemical Reactivity and Synthetic Potential of 5-Fluoro-2-(methylsulphonyl)nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(methylsulphonyl)nitrobenzene is a substituted aromatic compound of significant interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its utility as a versatile building block in the construction of more complex molecules. The presence of three distinct functional groups—a fluorine atom, a methylsulfonyl group, and a nitro group—on the benzene ring imparts unique electronic characteristics that render the molecule highly susceptible to nucleophilic aromatic substitution. This guide will detail the principles of its reactivity, provide illustrative synthetic protocols, and discuss its potential applications in medicinal chemistry and materials science.

Physicochemical Properties

The unique substitution pattern of 5-Fluoro-2-(methylsulphonyl)nitrobenzene governs its physical and chemical characteristics. The strong electron-withdrawing nature of both the nitro and methylsulfonyl groups significantly influences the electron density of the aromatic ring, making it highly electron-deficient.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₄S | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| Melting Point | 143-145 °C | [2] |

| Boiling Point | 394.8±42.0 °C (Predicted) | [2] |

| Density | 1.488±0.06 g/cm³ (Predicted) | [2] |

Synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene

Conceptual Synthetic Workflow:

Figure 1: Proposed synthetic pathway for 5-Fluoro-2-(methylsulphonyl)nitrobenzene.

Experimental Protocol: General Nitration of an Aromatic Ring

The following is a generalized protocol for the nitration of an aromatic compound, which could be adapted for the synthesis of 5-Fluoro-2-(methylsulphonyl)nitrobenzene.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, the starting material (1-fluoro-4-(methylsulfonyl)benzene) is dissolved in a suitable solvent, such as concentrated sulfuric acid, and cooled in an ice bath.

-

Nitration: A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture while maintaining a low temperature (typically below 10 °C) to control the exothermic reaction.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-Fluoro-2-(methylsulphonyl)nitrobenzene.

Core Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism governing the reactivity of 5-Fluoro-2-(methylsulphonyl)nitrobenzene is Nucleophilic Aromatic Substitution (SNAr) . The presence of two potent electron-withdrawing groups (nitro and methylsulfonyl) ortho and para to the fluorine atom makes the aromatic ring highly electrophilic and activates the fluorine as a good leaving group.

Mechanism of SNAr:

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom. This is the rate-determining step and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro and methylsulfonyl groups.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.

Figure 2: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery and Medicinal Chemistry

While 5-Fluoro-2-(methylsulphonyl)nitrobenzene is not itself an active pharmaceutical ingredient, its chemical properties make it a valuable intermediate in the synthesis of biologically active molecules. The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[3][4]

The Role of Fluorine in Medicinal Chemistry:

-

Metabolic Stability: The carbon-fluorine bond is very strong, and its introduction can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[5]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.[4]

-

Membrane Permeability: The introduction of fluorine can alter the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[3][6]

By serving as a scaffold for SNAr reactions, 5-Fluoro-2-(methylsulphonyl)nitrobenzene allows for the introduction of various functional groups that can be further elaborated to create novel drug candidates. The resulting substituted nitroaromatics can be valuable precursors for a wide range of heterocyclic compounds with potential therapeutic applications.

Conclusion

5-Fluoro-2-(methylsulphonyl)nitrobenzene is a highly activated aromatic compound with significant potential as a building block in organic synthesis. Its reactivity is dominated by the SNAr mechanism, driven by the strong electron-withdrawing effects of the nitro and methylsulfonyl groups. This predictable reactivity, coupled with the beneficial effects of fluorine incorporation in drug design, positions this compound as a valuable tool for researchers and scientists in the development of novel pharmaceuticals and functional materials. Further exploration of its reactions with diverse nucleophiles will undoubtedly continue to expand its utility in synthetic chemistry.

References

- 1. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 2. 5-Fluoro-2-(methylsulphonyl)nitrobenzene | 518990-79-9 [amp.chemicalbook.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

Spectroscopic and Synthetic Profile of 5-Fluoro-2-(methylsulphonyl)nitrobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic pathway for the compound 5-Fluoro-2-(methylsulphonyl)nitrobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to a lack of publicly available experimental data, the spectroscopic information presented herein is based on established principles of spectroscopy and data from structurally analogous compounds.

Chemical Structure and Properties

Compound Name: 5-Fluoro-2-(methylsulphonyl)nitrobenzene CAS Number: 518990-79-9 Molecular Formula: C₇H₆FNO₄S Molecular Weight: 219.19 g/mol Predicted Physical Properties:

| Property | Value |

|---|---|

| Melting Point | 143-145 °C |

| Boiling Point | 394.8 °C |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Fluoro-2-(methylsulphonyl)nitrobenzene. These predictions are derived from the analysis of substituent effects on a benzene ring and comparison with known spectra of related compounds.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the coupling of the protons with each other and with the fluorine atom. The strong electron-withdrawing nature of the nitro and methylsulfonyl groups will cause the protons to be significantly deshielded.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.2 - 8.4 | dd | J(H3-H4) ≈ 9.0, J(H3-F5) ≈ 4.5 |

| H-4 | 7.8 - 8.0 | ddd | J(H4-H3) ≈ 9.0, J(H4-H6) ≈ 2.5, J(H4-F5) ≈ 8.5 |

| H-6 | 8.5 - 8.7 | dd | J(H6-H4) ≈ 2.5, J(H6-F5) ≈ 6.0 |

| -SO₂CH₃ | 3.3 - 3.5 | s | - |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons directly attached to the electron-withdrawing groups (C-2 and C-5) and the nitro group (C-1) will be significantly deshielded. The fluorine atom will cause C-F coupling, which will be observable for the carbon it is attached to (C-5) and adjacent carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-NO₂) | 148 - 152 | - |

| C-2 (C-SO₂CH₃) | 138 - 142 | - |

| C-3 | 125 - 129 | J(C3-F) ≈ 4-8 |

| C-4 | 120 - 124 | J(C4-F) ≈ 20-25 |

| C-5 (C-F) | 162 - 166 | J(C5-F) ≈ 250-260 |

| C-6 | 115 - 119 | J(C6-F) ≈ 20-25 |

| -SO₂CH₃ | 44 - 48 | - |

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

| Asymmetric SO₂ Stretch | 1300 - 1350 | Strong |

| Symmetric SO₂ Stretch | 1140 - 1180 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment | Description |

| 219 | [M]⁺ | Molecular Ion |

| 173 | [M - NO₂]⁺ | Loss of nitro group |

| 140 | [M - SO₂CH₃]⁺ | Loss of methylsulfonyl group |

| 124 | [M - NO₂ - SO₂]⁺ | Loss of nitro and sulfur dioxide |

| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

Proposed Synthetic Protocol

A plausible synthetic route for 5-Fluoro-2-(methylsulphonyl)nitrobenzene can be envisioned starting from 1-fluoro-4-nitrobenzene. The synthesis involves two key steps: introduction of a methylthio group followed by oxidation to the methylsulfonyl group.

Step 1: Nucleophilic Aromatic Substitution to form 5-Fluoro-2-(methylthio)nitrobenzene

-

Reaction: 1-Fluoro-4-nitrobenzene is reacted with sodium thiomethoxide in a suitable polar aprotic solvent.

-

Reagents and Conditions:

-

1-Fluoro-4-nitrobenzene (1 equivalent)

-

Sodium thiomethoxide (1.1 equivalents)

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Temperature: Room temperature to 50 °C

-

Reaction Time: 2-4 hours

-

-

Work-up: The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation to 5-Fluoro-2-(methylsulphonyl)nitrobenzene

-

Reaction: The intermediate, 5-Fluoro-2-(methylthio)nitrobenzene, is oxidized to the corresponding sulfone.

-

Reagents and Conditions:

-

5-Fluoro-2-(methylthio)nitrobenzene (1 equivalent)

-

Oxidizing agent: meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or hydrogen peroxide in acetic acid.

-

Solvent: Dichloromethane (DCM) or Chloroform

-

Temperature: 0 °C to room temperature

-

Reaction Time: 4-8 hours

-

-

Work-up: The reaction mixture is washed with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Caption: Proposed synthetic workflow for 5-Fluoro-2-(methylsulphonyl)nitrobenzene.

Caption: Logical workflow for the structural elucidation of the target compound.

5-Fluoro-2-(methylsulphonyl)nitrobenzene: A Technical Guide to Safe Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 5-Fluoro-2-(methylsulphonyl)nitrobenzene (CAS No. 518990-79-9). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from suppliers and extrapolates information from structurally related compounds, such as nitrobenzene and other fluorinated nitroaromatics. All personnel handling this chemical should be thoroughly trained in laboratory safety and chemical hygiene.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 5-Fluoro-2-(methylsulphonyl)nitrobenzene is presented below. It is important to note that some of these values are predicted and should be treated as estimates.

| Property | Value | Source |

| CAS Number | 518990-79-9 | BIOFOUNT[1], ChemicalBook[2] |

| Molecular Formula | C7H6FNO4S | BIOFOUNT[1], ChemicalBook[2] |

| Molecular Weight | 219.19 g/mol | BIOFOUNT[1], ChemicalBook[2] |

| Melting Point | 143-145 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 394.8 ± 42.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | ChemicalBook[2] |

Hazard Identification and Toxicological Profile

GHS Hazard Statements (Inferred from related compounds):

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H331 | Toxic if inhaled |

| H335 | May cause respiratory irritation |

| H372 | Causes damage to organs through prolonged or repeated exposure |

| H411 | Toxic to aquatic life with long lasting effects |

Note: These hazard statements are based on similar compounds and should be considered potential hazards until specific data for 5-Fluoro-2-(methylsulphonyl)nitrobenzene is available.

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are based on best practices for handling hazardous chemicals.

Engineering Controls

-

Ventilation: All work with 5-Fluoro-2-(methylsulphonyl)nitrobenzene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4][5][6].

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[5][6].

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential to prevent exposure.

| PPE | Specification | Rationale |

| Eye and Face Protection | Safety goggles with side-shields or a face shield. | To protect eyes from splashes and dust particles[6]. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and changed frequently[6]. |

| Body Protection | A laboratory coat with long sleeves. | To protect skin and personal clothing from contamination[6]. |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask or a respirator with appropriate cartridges for organic vapors) should be used, especially when handling the powder outside of a fume hood or if dust generation is likely[5][6]. | To prevent inhalation of dust or aerosols. |

General Hygiene Practices

-

Avoid inhalation of dust and vapors[6].

-

Do not eat, drink, or smoke in the laboratory[6].

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[6].

-

Remove contaminated clothing promptly and wash it before reuse.

Storage and Disposal

Proper storage and disposal are critical to ensure safety and environmental protection.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[4].

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids[5].

-

For long-term storage, temperatures of -20°C are recommended[1]. Short-term storage at -4°C is also acceptable[1].

-

The storage area should be accessible only to authorized personnel.

Disposal

-

Waste material must be disposed of in accordance with national and local regulations.

-

Dispose of contents and container to an approved waste disposal plant.

-

Do not mix with other waste. Handle uncleaned containers as you would the product itself.

First Aid Measures

In the event of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately[5][7]. Rinse mouth. |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Immediate medical attention is required[7]. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[5][7]. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required[5][7]. |

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of 5-Fluoro-2-(methylsulphonyl)nitrobenzene.

Caption: Workflow for the safe handling of 5-Fluoro-2-(methylsulphonyl)nitrobenzene.

References

- 1. 518990-79-9|5-Fluoro-2-(methylsulfonyl)nitrobenzene|5-Fluoro-2-(methylsulfonyl)nitrobenzene|-范德生物科技公司 [bio-fount.com]

- 2. 5-Fluoro-2-(methylsulphonyl)nitrobenzene | 518990-79-9 [amp.chemicalbook.com]

- 3. epa.gov [epa.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility of 5-Fluoro-2-(methylsulphonyl)nitrobenzene in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-(methylsulphonyl)nitrobenzene. The document is intended for researchers, scientists, and professionals in drug development who are working with this compound. It details the predicted solubility based on its chemical structure, provides a standardized experimental protocol for solubility determination, and offers a framework for data presentation.

Introduction to 5-Fluoro-2-(methylsulphonyl)nitrobenzene

5-Fluoro-2-(methylsulphonyl)nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₆FNO₄S. Its structure incorporates a nitro group, a methylsulphonyl group, and a fluorine atom attached to a benzene ring. These functional groups dictate its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its use in chemical synthesis, formulation development, and biological assays.

Predicted Solubility Profile

While specific quantitative solubility data for 5-Fluoro-2-(methylsulphonyl)nitrobenzene is not extensively available in public literature, a qualitative prediction of its solubility can be derived from its structural features based on the "like dissolves like" principle.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The presence of the polar nitro (NO₂) and methylsulphonyl (SO₂CH₃) groups suggests that 5-Fluoro-2-(methylsulphonyl)nitrobenzene will exhibit good solubility in polar aprotic solvents. These solvents can solvate the polar regions of the molecule effectively.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected in polar protic solvents. While the compound has polar groups, it lacks strong hydrogen bond donating capabilities, which might limit its interaction with protic solvents compared to compounds with hydroxyl or amino groups.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the nitro and methylsulphonyl groups, the solubility in non-polar solvents is expected to be low.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is anticipated in chlorinated solvents, which have an intermediate polarity.

A summary of the predicted solubility is presented in the table below. This table is intended as a template for researchers to populate with their experimentally determined data.

Table 1: Predicted and Experimental Solubility of 5-Fluoro-2-(methylsulphonyl)nitrobenzene

| Solvent Class | Example Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Data to be determined |

| Dimethylformamide (DMF) | High | Data to be determined | |

| Acetonitrile | Moderate to High | Data to be determined | |

| Polar Protic | Methanol | Moderate | Data to be determined |

| Ethanol | Moderate | Data to be determined | |

| Non-polar | n-Hexane | Low | Data to be determined |

| Toluene | Low to Moderate | Data to be determined | |

| Chlorinated | Dichloromethane (DCM) | Moderate | Data to be determined |

| Chloroform | Moderate | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 5-Fluoro-2-(methylsulphonyl)nitrobenzene in an organic solvent using the equilibrium solubility method.

3.1. Materials

-

5-Fluoro-2-(methylsulphonyl)nitrobenzene (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Analytical balance

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Fluoro-2-(methylsulphonyl)nitrobenzene to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator or on a magnetic stirrer at a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. The solution should have a visible amount of undissolved solid at the bottom.

-

-

Sample Collection and Preparation:

-

After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of 5-Fluoro-2-(methylsulphonyl)nitrobenzene in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

3.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of the compound.

Signaling Pathways and Logical Relationships

In the context of this technical guide, which focuses on the physicochemical property of solubility, a signaling pathway is not directly applicable. However, a logical relationship diagram can illustrate the factors influencing the solubility of 5-Fluoro-2-(methylsulphonyl)nitrobenzene.

Conclusion

The solubility of 5-Fluoro-2-(methylsulphonyl)nitrobenzene in organic solvents is a critical parameter for its application in research and development. Based on its chemical structure, it is predicted to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and chlorinated solvents, and poorly soluble in non-polar solvents. This guide provides a robust experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications. The provided templates for data presentation and workflow diagrams are intended to facilitate standardized and clear documentation of these experimental findings.

An In-depth Technical Guide to the Electrophilicity of 5-Fluoro-2-(methylsulfonyl)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 5-Fluoro-2-(methylsulfonyl)nitrobenzene, a key intermediate in medicinal chemistry and materials science. The document elucidates the theoretical underpinnings of its reactivity, focusing on the synergistic electron-withdrawing effects of the nitro and methylsulfonyl groups. Detailed experimental protocols for nucleophilic aromatic substitution (SNAr) reactions are presented, alongside data on reaction conditions and expected outcomes. This guide serves as a critical resource for scientists leveraging the unique chemical properties of this versatile compound in synthetic applications.

Introduction: Understanding the Electrophilicity of Substituted Nitrobenzenes

Aromatic compounds are typically nucleophilic in nature. However, the substitution of electron-withdrawing groups onto the aromatic ring can dramatically alter its electronic properties, rendering it susceptible to nucleophilic attack. 5-Fluoro-2-(methylsulfonyl)nitrobenzene is a prime example of a highly electrophilic aromatic system. Its enhanced reactivity stems from the powerful inductive and resonance effects of the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups.

The nitro group is a potent activating group for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group.[1] It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[2] Similarly, the methylsulfonyl group is a strong electron-withdrawing group that enhances the electrophilicity of the aromatic ring. The fluorine atom, being highly electronegative, contributes to the electron deficiency of the ring and serves as an excellent leaving group in SNAr reactions.[3] The combined effect of these three substituents makes 5-Fluoro-2-(methylsulfonyl)nitrobenzene a highly reactive substrate for the synthesis of a wide range of derivatives.

Reaction Mechanisms: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary reaction pathway for 5-Fluoro-2-(methylsulfonyl)nitrobenzene with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[4]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is significantly stabilized by the ortho-nitro and para-methylsulfonyl groups.[2][4]

-

Elimination of the Leaving Group: In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[4]

References

role of methylsulphonyl group in activating aromatic ring

An In-depth Technical Guide on the Dichotomous Role of the Methylsulfonyl Group in Aromatic Ring Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylsulfonyl group (-SO₂CH₃) is a pivotal functional group in medicinal chemistry and synthetic organic chemistry. While often broadly categorized, its influence on an aromatic ring is profoundly dichotomous. Contrary to activating the ring in the classical sense, the methylsulfonyl group is a strong deactivator for electrophilic aromatic substitution (EAS) reactions due to its potent electron-withdrawing nature. However, this same electronic characteristic makes it a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed examination of the electronic effects, reactivity, and directing influences of the methylsulfonyl group, supported by quantitative data, reaction mechanisms, and experimental protocols.

Electronic Effects of the Methylsulfonyl Group

The reactivity of a substituted aromatic ring is governed by the electronic properties of its substituents. The methylsulfonyl group is one of the strongest electron-withdrawing groups, a characteristic attributable to two primary electronic effects:

-

Inductive Effect (-I): The sulfur atom in the sulfonyl group is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom bearing a significant partial positive charge. This positive center strongly withdraws electron density from the aromatic ring through the sigma (σ) bond.

-

Resonance Effect (-M or -R): The sulfonyl group can withdraw electron density from the aromatic pi (π) system through resonance. The p-orbitals of the ring can overlap with the d-orbitals of the sulfur atom, delocalizing the ring's π-electrons onto the electronegative oxygen atoms. This delocalization significantly reduces the electron density of the ring.

These combined effects render the aromatic ring electron-deficient.

Caption: Electronic effects of the methylsulfonyl group on an aromatic ring.

Quantitative Analysis: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[1] The methylsulfonyl group possesses large, positive Hammett constants, confirming its strong deactivating nature in the context of electrophilic reactions.[2]

| Substituent Group | Hammett Constant (σ_meta_) | Hammett Constant (σ_para_) | Reference |

| -SO₂CH₃ | +0.65 to +0.68 | +0.72 to +0.76 | [2] |

| -NO₂ | +0.71 | +0.78 | [3] |

| -CN | +0.56 | +0.66 | [3] |

| -Cl | +0.37 | +0.23 | [3] |

| -CH₃ | -0.07 | -0.17 | [3] |

Role in Electrophilic Aromatic Substitution (EAS): Deactivation and Meta-Direction

In EAS, an electrophile attacks the electron-rich aromatic ring. The presence of a methylsulfonyl group makes this attack significantly more difficult.

-

Ring Deactivation: By withdrawing electron density, the -SO₂CH₃ group reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles compared to benzene.[4] Reactions therefore require harsher conditions (e.g., higher temperatures, stronger acids).

-

Meta-Directing Effect: The deactivating effect is most pronounced at the ortho and para positions. This can be understood by examining the stability of the cationic reaction intermediate (the Wheland or sigma complex) formed during the attack.

-

Ortho and Para Attack: One of the resonance structures of the intermediate places the positive charge on the carbon atom directly attached to the sulfonyl group. This is highly energetically unfavorable due to the proximity of the positive charge to the partially positive sulfur atom.

-

Meta Attack: The positive charge is delocalized to three other carbons in the ring, but never on the carbon bearing the methylsulfonyl group. This avoids the highly destabilized resonance structure, making the transition state for meta attack lower in energy than for ortho or para attack.

-

Consequently, electrophilic substitution on a methylsulfonyl-substituted benzene ring occurs preferentially at the meta position.

Caption: Stability of Wheland intermediates in EAS.

Role in Nucleophilic Aromatic Substitution (SNAr): Activation and Ortho/Para-Direction

The electronic properties that make the -SO₂CH₃ group deactivating for EAS make it strongly activating for SNAr. In SNAr, a nucleophile attacks an electron-poor aromatic ring that contains a good leaving group (e.g., a halogen).

-

Ring Activation: The powerful electron-withdrawing nature of the methylsulfonyl group makes the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.[5]

-

Ortho/Para-Directing Effect: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[6] The methylsulfonyl group can effectively stabilize this negative charge via resonance, but only when it is positioned ortho or para to the site of nucleophilic attack (and the leaving group). This stabilization lowers the activation energy of the reaction, dramatically increasing the reaction rate for ortho- and para-substituted isomers compared to the meta isomer.

Caption: SNAr mechanism showing resonance stabilization by a para-sulfonyl group.

Applications in Drug Development

The unique properties of the methylsulfonyl group make it a valuable component in drug design:

-

Hydrogen Bond Acceptor: The two oxygen atoms can act as strong hydrogen bond acceptors, facilitating crucial interactions with biological targets like enzymes and receptors.

-

Metabolic Stability: The sulfone moiety is chemically robust and resistant to metabolic degradation, which can improve a drug's half-life and overall pharmacokinetic profile.

-

Solubility Modulation: While lipophilic, the polar sulfonyl group can improve the aqueous solubility of a parent molecule, which is critical for drug absorption and distribution.

-

Bioisostere: It can serve as a bioisostere for other groups, like ketones or amides, to fine-tune a molecule's electronic and steric properties.

Experimental Protocols

Protocol 1: Synthesis of Methylsulfonylbenzene

This protocol describes a Friedel-Crafts-type reaction for the synthesis of an aryl sulfone.

Materials:

-

Benzene (or substituted benzene)

-

Methanesulfonic anhydride (or methanesulfonyl chloride)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (1 M, aqueous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath, reflux condenser

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., Nitrogen).

-

Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve the aromatic substrate (1.0 equivalent) and methanesulfonic anhydride (1.1 equivalents) in anhydrous DCM.

-

Add the solution from step 4 to the AlCl₃ suspension dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Electrophilic Aromatic Substitution - Nitration of Methylsulfonylbenzene

This protocol details the nitration of a strongly deactivated aromatic ring.

Materials:

-

Methylsulfonylbenzene

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Fuming nitric acid (HNO₃, >90%) or a mixture of concentrated HNO₃/H₂SO₄

-

Ice bath, magnetic stirrer, round-bottom flask, thermometer

Procedure:

-

To a round-bottom flask containing methylsulfonylbenzene (1.0 equivalent), add concentrated sulfuric acid (approx. 3-4 volumes) while cooling in an ice bath. Stir until fully dissolved.

-

Maintain the internal temperature between 0-10 °C.

-

Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution. Monitor the temperature carefully to prevent it from rising above 15 °C.[7]

-

After the addition is complete, continue stirring the reaction in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[8]

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

A precipitate of the product, 1-methylsulfonyl-3-nitrobenzene, will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Wash the product with a small amount of ice-cold ethanol to remove residual impurities.

-

Dry the product. Recrystallization from ethanol or methanol can be performed for further purification.

Protocol 3: Nucleophilic Aromatic Substitution

This protocol describes the reaction of an activated aryl halide with an amine nucleophile.

Materials:

-

1-Chloro-4-(methylsulfonyl)benzene

-

Piperidine (or other amine nucleophile)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, combine 1-chloro-4-(methylsulfonyl)benzene (1.0 equivalent), the amine nucleophile (1.5-2.0 equivalents), and potassium carbonate (2.0 equivalents).

-

Add a suitable volume of anhydrous DMSO or DMF to the flask.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction may take several hours.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic extracts and wash with water and brine to remove the high-boiling point solvent.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting product by column chromatography or recrystallization.

Caption: General workflow for a typical organic synthesis experiment.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions using 5-Fluoro-2-(methylsulphonyl)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This method is particularly crucial in medicinal chemistry and materials science for the synthesis of complex molecules. The substrate, 5-Fluoro-2-(methylsulphonyl)nitrobenzene, is highly activated for SNAr reactions due to the presence of two potent electron-withdrawing groups, a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃), positioned ortho and para to the fluorine atom. These groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the fluoride leaving group.

This document provides detailed protocols for the SNAr of 5-Fluoro-2-(methylsulphonyl)nitrobenzene with various nucleophiles, including amines, phenols, and thiols. The methodologies are based on established procedures for structurally similar, highly activated fluoroaromatic compounds and serve as a robust starting point for further derivatization.

General Reaction Mechanism

The SNAr reaction of 5-Fluoro-2-(methylsulphonyl)nitrobenzene proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge in this complex is delocalized by the electron-withdrawing nitro and methylsulfonyl groups. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are representative examples for the SNAr of 5-Fluoro-2-(methylsulphonyl)nitrobenzene with different classes of nucleophiles. These protocols are adapted from reactions with a structurally similar compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, and are expected to provide a good starting point for optimization.[2]

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 2-(methylsulphonyl)-5-nitroaniline derivatives.

Materials:

-

5-Fluoro-2-(methylsulphonyl)nitrobenzene

-

Amine (e.g., morpholine, piperidine, pyrrolidine) (3.0 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add 5-Fluoro-2-(methylsulphonyl)nitrobenzene (1.0 eq) and potassium carbonate (3.0 eq).

-

Add N,N-Dimethylformamide (DMF) to dissolve the solids.

-

Add the desired amine (3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 85°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for reaction with amines.

Protocol 2: Reaction with Phenols

This protocol outlines a general procedure for the synthesis of 2-(methylsulphonyl)-5-nitrophenyl ether derivatives.

Materials:

-

5-Fluoro-2-(methylsulphonyl)nitrobenzene

-

Phenol (1.5 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 5-Fluoro-2-(methylsulphonyl)nitrobenzene (1.0 eq), phenol (1.5 eq), and potassium carbonate (3.0 eq).

-

Add DMF and heat the reaction mixture to 80°C.

-

Monitor the reaction by TLC.

-

After completion, cool to room temperature, add water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

Protocol 3: Reaction with Thiols

This protocol describes a general procedure for the synthesis of 2-(methylsulphonyl)-5-nitrophenyl sulfide derivatives.

Materials:

-

5-Fluoro-2-(methylsulphonyl)nitrobenzene

-

Thiol (e.g., thiophenol) (1.5 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Combine 5-Fluoro-2-(methylsulphonyl)nitrobenzene (1.0 eq), the desired thiol (1.5 eq), and potassium carbonate (3.0 eq) in a round-bottom flask.

-

Add DMF and heat the mixture to 90°C.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous workup as described in Protocol 2.

-

Purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the SNAr of a structurally analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which can be used as a reference for reactions with 5-Fluoro-2-(methylsulphonyl)nitrobenzene.[2]

| Entry | Nucleophile (eq) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Methanol (excess) | KOH (5) | MeOH | 80 | 0.5 | 3a | 85 |

| 2 | Ethanol (excess) | KOH (3) | EtOH | 80 | 0.6 | 3b | 83 |

| 3 | Isopropanol (excess) | NaH (3) | iPrOH | rt | 6 | 3c | 72 |

| 4 | Phenol (1.5) | K₂CO₃ (3) | DMF | 80 | 3 | 3e | 67 |

| 5 | Thiophenol (1.5) | K₂CO₃ (3) | DMF | 90 | 3 | 3f | 46 |

| 6 | Morpholine (3) | K₂CO₃ (3) | DMF | 85 | 7 | 3g | 63 |

| 7 | Piperidine (3) | K₂CO₃ (3) | DMF | 85 | 3 | 3h | 51 |

| 8 | Pyrrolidine (3) | K₂CO₃ (3) | DMF | 85 | 2 | 3i | 67 |

Conclusion

The SNAr reactions of 5-Fluoro-2-(methylsulphonyl)nitrobenzene provide a versatile and efficient pathway for the synthesis of a diverse range of substituted nitroaromatic compounds. The protocols outlined in these application notes are readily adaptable for various nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The high degree of activation of the substrate allows for reactions to proceed under relatively mild conditions, making it an attractive building block for combinatorial chemistry and library synthesis.

References

Application Notes and Protocols for SNAr Reactions with 5-Fluoro-2-(methylsulphonyl)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions using 5-Fluoro-2-(methylsulphonyl)nitrobenzene. This substrate is highly activated towards SNAr by the presence of two strong electron-withdrawing groups, the nitro (-NO2) and methylsulfonyl (-SO2CH3), positioned ortho and para to the fluorine leaving group. This high degree of activation allows for the efficient synthesis of a diverse range of substituted aromatic compounds, which are valuable intermediates in medicinal chemistry and drug development.

The protocols provided herein cover reactions with common classes of nucleophiles, including amines, phenols, and thiols, offering a versatile toolkit for the synthesis of substituted anilines, phenyl ethers, and thioethers.

Reaction Principle

The SNAr reaction of 5-Fluoro-2-(methylsulphonyl)nitrobenzene proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized by the ortho-nitro and para-methylsulfonyl groups. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product. The high electronegativity of the fluorine atom enhances the electrophilicity of the carbon center, making it highly susceptible to nucleophilic attack.

Experimental Protocols

The following protocols are provided as general guidelines and can be adapted for a variety of specific nucleophiles. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to achieve the best results for a particular substrate.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 4-(methylsulfonyl)-2-nitroanilines.

Materials:

-

5-Fluoro-2-(methylsulphonyl)nitrobenzene (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-Fluoro-2-(methylsulphonyl)nitrobenzene.

-

Add the anhydrous polar aprotic solvent (DMF or DMSO, approximately 5-10 mL per mmol of the substrate).

-

To this solution, add the amine nucleophile followed by the base (K2CO3 or Et3N).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Phenol Nucleophiles

This protocol details a general procedure for the synthesis of substituted 4-(methylsulfonyl)-2-nitrophenyl ethers. This reaction typically requires a base to deprotonate the phenol.

Materials:

-

5-Fluoro-2-(methylsulphonyl)nitrobenzene (1.0 eq)

-

Substituted phenol (1.2 eq)

-

Potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, suspend the substituted phenol and potassium carbonate in anhydrous DMF or acetonitrile.

-

Add 5-Fluoro-2-(methylsulphonyl)nitrobenzene to the suspension.

-

Heat the mixture to reflux and maintain for 12-16 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution and then with brine.